molecular formula C11H16F3N3O2 B1446549 tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1446786-36-2

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B1446549
CAS No.: 1446786-36-2
M. Wt: 279.26 g/mol
InChI Key: DAQDUHOHFXLSIG-UHFFFAOYSA-N
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Description

tert-Butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate is a carbamate-protected pyrazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability and modulating physicochemical properties for applications in medicinal chemistry and drug development. This compound is structurally related to intermediates used in synthesizing bioactive molecules, including ophthalmic agents targeting age-related macular degeneration (AMD) . Its trifluoromethyl group imparts electron-withdrawing effects, influencing reactivity and bioavailability.

Properties

IUPAC Name

tert-butyl N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-10(2,3)19-9(18)15-6-7-5-8(11(12,13)14)17(4)16-7/h5H,6H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDUHOHFXLSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401115785
Record name Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446786-36-2
Record name Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446786-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Construction and Trifluoromethylation

Literature sources describe the preparation of fluoroalkyl-substituted pyrazoles via condensation reactions of hydrazines with β-diketones or equivalents, followed by trifluoromethylation using reagents such as trifluoroacetic anhydride or trifluoroacetic acid derivatives under controlled temperature conditions. For example, a general procedure involves reacting pyridine and ethyl vinyl ether derivatives with trifluoroacetic anhydride at low temperature (-5°C to 0°C), followed by stirring at ambient temperature to introduce the trifluoromethyl group on the pyrazole ring.

Installation of the tert-Butyl Carbamate Group

The tert-butyl carbamate protecting group is typically introduced via reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This step is often performed after formation of the pyrazolyl methyl intermediate to protect the amine functionality. The reaction conditions usually involve stirring at room temperature for extended periods (e.g., 12 hours) in solvents like dichloromethane.

Methylation of the Pyrazole Nitrogen

The 1-methyl substitution on the pyrazole nitrogen can be achieved by methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is often integrated into the synthetic sequence before or after carbamate protection depending on the route chosen.

Detailed Synthetic Route Example

A representative synthetic route based on literature and commercial synthesis data is as follows:

Step Reaction Description Reagents & Conditions Outcome
1 Formation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole Condensation of hydrazine with trifluoromethylated β-diketone or trifluoroacetic anhydride treatment at -5 to 0°C, then room temperature stirring Pyrazole core with trifluoromethyl group
2 Methylation of pyrazole nitrogen Methyl iodide or equivalent methylating agent, base, room temperature 1-methyl substitution on pyrazole nitrogen
3 Introduction of carbamate protecting group Di-tert-butyl dicarbonate ((Boc)2O), triethylamine, CH2Cl2, room temperature, 12 h tert-Butyl carbamate formation on pyrazol-3-yl methyl amine

This approach aligns with the synthesis of similar pyrazole carbamate derivatives reported in peer-reviewed articles.

Purification and Yield Optimization

Purification typically involves crystallization and filtration steps. For example, after the reaction, the crude product may be dissolved in an organic solvent, then purified by adjusting pH to slightly acidic conditions, followed by crystallization and filtration. Further purification can be achieved by recrystallization from mixtures such as isopropyl ether and n-heptane.

Yields reported for similar carbamate intermediates are generally high, with optimized reaction conditions including controlled temperature, stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions.

Solubility and Stock Solution Preparation

For practical applications and further biological testing, the compound’s solubility characteristics guide stock solution preparation. Solvents such as DMSO, PEG300, Tween 80, and corn oil are used in sequence to prepare clear solutions suitable for in vivo formulations. The preparation involves dissolving the compound in DMSO first, then sequentially adding co-solvents while ensuring clarity at each step, aided by vortexing, ultrasound, or gentle heating.

Stock Solution Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 3.727 mL 18.635 mL 37.270 mL
5 mM 0.745 mL 3.727 mL 7.454 mL
10 mM 0.373 mL 1.864 mL 3.727 mL

Table 1: Example volumes for preparing stock solutions of this compound at various concentrations.

Summary of Key Research Findings

  • The trifluoromethyl group enhances the compound’s chemical stability and biological binding affinity, influencing synthetic strategy.
  • The tert-butyl carbamate group is introduced via standard Boc-protection techniques, enabling further functionalization or use as a protected amine intermediate.
  • Controlled low-temperature conditions and inert atmosphere are critical for high purity and yield.
  • Purification by crystallization and solvent washing ensures removal of impurities and high product purity suitable for pharmaceutical applications.
  • Solubility data and formulation methods facilitate the compound’s use in biological assays and in vivo studies.

Chemical Reactions Analysis

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. The trifluoromethyl group is known to enhance pharmacological properties, leading to improved efficacy in drug action.

Case Studies

  • Anticancer Activity : Research has indicated that compounds featuring similar structural motifs exhibit cytotoxic effects against various cancer cell lines. Studies suggest that the interaction of such compounds with specific enzymes can lead to apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its ability to penetrate cell membranes due to increased lipophilicity may enhance its efficacy against bacterial infections.

Agricultural Sciences

In agriculture, tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate may be explored for its pesticide properties. The trifluoromethyl group often contributes to increased potency against pests while minimizing environmental impact.

Case Studies

  • Pesticidal Efficacy : Preliminary studies have demonstrated that similar compounds can effectively control pest populations while being less harmful to beneficial insects. This dual action makes them suitable for integrated pest management strategies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The following table summarizes its potential biological effects:

Biological ActivityMechanism of Action
AnticancerInduces apoptosis via enzyme inhibition
AntimicrobialDisrupts bacterial cell wall synthesis
PesticidalInhibits key metabolic pathways in pests

Synthesis and Mechanism of Action

The synthesis typically involves the reaction of tert-butyl carbamate with a pyrazole derivative containing a trifluoromethyl group. This process often requires specific reaction conditions, such as the use of bases like sodium hydride and solvents like dimethylformamide.

Mechanism of Action

The mechanism of action of tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Carbamates

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number Reference
tert-Butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate 1-Me, 5-CF₃ Boc, -CH₂NHBoc 310.05 N/A
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate 1-Bu, 3-NO₂ Boc 284.31 2226181-81-1
tert-Butyl N-(2-methyl-5-nitropyrazol-3-yl)carbamate 2-Me, 5-NO₂ Boc 257.25 1354706-21-0
tert-Butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate 1-Me, 5-Ph, 4-I Boc, -CH₂NHBoc 401.18 N/A

Key Observations :

  • Electron-withdrawing groups (EWGs): The trifluoromethyl group in the target compound enhances metabolic stability compared to nitro (-NO₂) substituents in , which may confer higher reactivity or instability under reducing conditions.
  • Steric effects : Bulky substituents like phenyl (Ph) or butyl (Bu) groups in reduce solubility compared to the compact CF₃ group in the target compound.

Comparison with Analogous Syntheses

  • Iodination : describes iodination of a phenyl-substituted pyrazole using I₂/KIO₃ in H₂SO₃, yielding a 4-iodo derivative . This contrasts with the target compound’s 5-CF₃ group, which likely requires fluorination or trifluoromethylation steps.
  • Boc Protection: In , Boc introduction to a methylamino-pyrazole derivative achieved 83% yield using Boc₂O in water , highlighting the efficiency of this method across analogs.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Melting Point (°C) pKa (Predicted) Density (g/cm³) Spectroscopic Data (IR/NMR/MS)
Target Compound N/A N/A N/A Likely IR: ~1740 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F)
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate N/A 12.38 1.24 MS: m/z 284 (M⁺)
tert-Butyl [5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate 80–81 N/A N/A ¹H NMR: δ 1.43 (s, t-Bu), 2.87 (s, N-CH₃)

Key Trends :

  • Solubility : The trifluoromethyl group improves lipid solubility compared to nitro derivatives, enhancing membrane permeability .
  • Stability : Boc protection increases thermal stability, as seen in ’s high melting points (80–81°C) .

Biological Activity

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as drugs. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H16F3N3O2C_{12}H_{16}F_3N_3O_2, with a molecular weight of 303.27 g/mol. The presence of the trifluoromethyl group (–CF₃) is significant as it often contributes to increased lipophilicity and metabolic stability in biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃N₃O₂
Molecular Weight303.27 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances its ability to form stable interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Interaction with Biological Targets

Research indicates that compounds containing pyrazole rings can interact with various biological targets, including:

  • Enzymes : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors in the central nervous system, influencing neurotransmitter activity.

Biological Activity Studies

Several studies have investigated the biological activities associated with pyrazole derivatives similar to this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related pyrazole compounds, demonstrating significant inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group was linked to enhanced antimicrobial activity due to increased membrane permeability and interaction with microbial enzymes .

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit antioxidant properties. For example, compounds similar to this compound were tested using DPPH radical scavenging assays, revealing their potential in protecting cells from oxidative stress .

Case Studies

  • Inhibition of Enzymatic Activity : A study focusing on a series of pyrazole derivatives found that certain compounds significantly inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. This suggests potential applications in anti-inflammatory therapies .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of similar pyrazole compounds against neurodegenerative diseases by modulating glutamate receptors, indicating their potential use in treating conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate?

The synthesis typically involves multi-step protocols, including:

  • Carbamate Formation : Reacting a pyrazole-methylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM.
  • Intermediate Functionalization : For example, describes coupling reactions using tert-butyl carbamate precursors with halogenated pyrazole intermediates under palladium catalysis .
  • Purification : Column chromatography or recrystallization is often employed to isolate the final product. Analytical techniques (HPLC, LCMS) confirm purity and structural integrity .

Q. How can the stability of this compound be assessed under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to evaluate decomposition temperatures.
  • Chemical Stability : Monitor degradation in solvents (e.g., DMSO, water) via NMR or LCMS over time. Avoid prolonged exposure to acidic/basic conditions, as Boc-protected amines are labile .
  • Storage Recommendations : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (e.g., tert-butyl peak at ~1.4 ppm) and pyrazole-methyl protons (~3.9 ppm). 19F NMR identifies trifluoromethyl groups (–CF₃ at ~–60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₂H₁₇F₃N₃O₂).
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure solution and refinement. For example, highlights SHELXL’s robustness in small-molecule refinement, particularly for hydrogen bonding and steric interactions .
  • ORTEP Visualization : Generate thermal ellipsoid plots (e.g., ORTEP-III) to analyze bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in pyrazole rings) .
  • Graph Set Analysis : Apply Etter’s methodology to classify hydrogen-bonding patterns, critical for understanding crystal packing and polymorphism .

Q. What strategies address contradictions in biological activity data for this compound?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., endothelial cells for VEGFR-2 inhibition) to rule out cell-specific artifacts .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity measurements.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate structural features (e.g., trifluoromethyl group orientation) with target binding affinity .

Q. How can hydrogen-bonding networks influence the compound’s reactivity in solid-phase synthesis?

  • Intermolecular Interactions : The pyrazole’s N–H and carbamate C=O groups participate in hydrogen bonds, affecting solubility and crystallinity. emphasizes graph-set analysis (e.g., R₂²(8) motifs) to predict aggregation behavior .
  • Reactivity Modulation : Steric hindrance from the tert-butyl group may slow nucleophilic attacks, while the trifluoromethyl group enhances electrophilic susceptibility .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

  • UPLC-PDA/ELSD : Achieve ppm-level detection of Boc-deprotected amines or pyrazole oxidation byproducts.
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals from structurally similar impurities.
  • X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous impurities, critical for formulation studies .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Microwave-Assisted Synthesis : Reduce reaction times for steps like amide coupling or cyclization.
  • Catalyst Screening : Test Pd(PPh₃)₄ or Xantphos-based catalysts for Suzuki-Miyaura couplings with halogenated intermediates .
  • In Situ Monitoring : Use FTIR or ReactIR to track carbamate formation in real time .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME or ADMETLab estimates logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeation using GROMACS, leveraging the compound’s trifluoromethyl group for enhanced lipid bilayer penetration .

Q. How to design derivatives to improve target selectivity (e.g., kinase inhibition)?

  • Structure-Activity Relationship (SAR) : Modify the pyrazole’s substituents (e.g., replacing trifluoromethyl with cyano) and analyze VEGFR-2 vs. off-target kinase inhibition.
  • Fragment-Based Drug Design : Use SPR (surface plasmon resonance) to identify high-affinity fragments binding to the kinase ATP pocket .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate
Reactant of Route 2
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tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate

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